FEN1-IN-1

Übersicht

Beschreibung

Diese Verbindung hat in vitro eine signifikante Zytotoxizität gegen SW620-Dickdarmkrebszellen gezeigt und induziert eine DNA-Schadensantwort .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von LNT 1 beinhaltet die Reaktion von 2,3-Dihydro-1,4-benzodioxin-2-ylmethylamin mit 3-Hydroxythieno[3,2-d]pyrimidin-2,4(1H,3H)-dion unter spezifischen Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid (DMSO) und kann die Verwendung von Katalysatoren zur Beschleunigung des Prozesses beinhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von LNT 1 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Die Verbindung wird typischerweise mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine Reinheit von ≥98% zu erreichen .

Wissenschaftliche Forschungsanwendungen

LNT 1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Hemmung der Flap-Endonuklease 1 und ihre Auswirkungen auf DNA-Reparaturmechanismen zu untersuchen

Biologie: Untersucht wegen seiner zytotoxischen Wirkung auf Krebszellen, insbesondere Dickdarmkrebszellen

Medizin: Als potenzieller Therapeutik für die Krebstherapie untersucht, da es eine DNA-Schadensantwort induzieren kann

Industrie: Wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf DNA-Reparaturenzyme abzielen

Wirkmechanismus

LNT 1 übt seine Wirkung aus, indem es die Flap-Endonuklease 1 (FEN1) hemmt, ein Enzym, das an der DNA-Replikation und -Reparatur beteiligt ist. Durch die Bindung an das aktive Zentrum von FEN1 verhindert LNT 1, dass das Enzym DNA spaltet, was zur Anhäufung von DNA-Schäden führt und schließlich zum Zelltod führt. Dieser Mechanismus ist besonders effektiv bei Krebszellen, die stark auf DNA-Reparaturwege für ihr Überleben angewiesen sind .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of LNT 1 involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-ylmethylamine with 3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve the use of catalysts to facilitate the process .

Industrial Production Methods

Industrial production of LNT 1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Analyse Chemischer Reaktionen

Arten von Reaktionen

LNT 1 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel und Nukleophile. Die Bedingungen beinhalten oft Lösungsmittel wie DMSO und Temperaturen im Bereich von Raumtemperatur bis 100°C.

Oxidationsreaktionen: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat werden unter sauren oder basischen Bedingungen verwendet.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden unter wasserfreien Bedingungen eingesetzt.

Hauptprodukte

Die bei diesen Reaktionen entstehenden Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. So können Substitutionsreaktionen verschiedene Derivate von LNT 1 mit verschiedenen angehängten funktionellen Gruppen ergeben .

Wirkmechanismus

LNT 1 exerts its effects by inhibiting flap endonuclease 1 (FEN1), an enzyme involved in DNA replication and repair. By binding to the active site of FEN1, LNT 1 prevents the enzyme from cleaving DNA, leading to the accumulation of DNA damage and ultimately inducing cell death. This mechanism is particularly effective in cancer cells, which rely heavily on DNA repair pathways for survival .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

FEN1-IN-1: Ein weiterer Inhibitor der Flap-Endonuklease 1, der in Struktur und Funktion LNT 1 ähnelt.

Einzigartigkeit

LNT 1 ist einzigartig aufgrund seiner hohen Potenz und Spezifität für die Flap-Endonuklease 1. Seine Fähigkeit, eine starke DNA-Schadensantwort zu induzieren, macht es zu einem wertvollen Werkzeug in der Krebsforschung und für potenzielle therapeutische Anwendungen .

Eigenschaften

IUPAC Name |

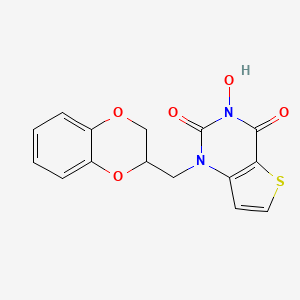

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5S/c18-14-13-10(5-6-23-13)16(15(19)17(14)20)7-9-8-21-11-3-1-2-4-12(11)22-9/h1-6,9,20H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQGCMQXTPTJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CN3C4=C(C(=O)N(C3=O)O)SC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.